molecular formula C6H13NO B2733131 (2-Methyloxolan-3-yl)methanamine CAS No. 864814-28-8

(2-Methyloxolan-3-yl)methanamine

Cat. No. B2733131
CAS RN: 864814-28-8
M. Wt: 115.176
InChI Key: NWBRGMQYVOMXEG-UHFFFAOYSA-N
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Description

“(2-Methyloxolan-3-yl)methanamine” is a chemical compound with the CAS Number: 864814-28-8 . It has a molecular weight of 115.18 . The IUPAC name for this compound is (2-methyltetrahydro-3-furanyl)methanamine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H13NO/c1-5-6(4-7)2-3-8-5/h5-6H,2-4,7H2,1H3 . This indicates that the compound has a complex structure with multiple functional groups. Unfortunately, without a crystal structure or a detailed molecular model, it’s difficult to provide a more in-depth analysis of the molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 115.18 .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel compounds, including 1,3-dithiolane and derivatives, are foundational aspects of chemical research. For instance, the synthesis of a novel 1,3-Dithiolane Compound through condensation reaction and its structural confirmation via NMR and X-ray diffraction illustrates the development of new materials with potential applications in various fields (Zhai Zhi-we, 2014).

Photocytotoxicity and Cellular Imaging

Compounds such as iron(III) catecholates have been synthesized and examined for their photocytotoxic properties, demonstrating significant potential in red light-induced apoptosis for cancer treatment. This highlights the role of synthetic chemistry in developing novel therapeutic agents (Uttara Basu et al., 2014).

Polymer Science

The synthesis and thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] are explored, providing insights into polymer stability and decomposition, which is critical for materials science and engineering applications (M. Coskun et al., 1998).

Asymmetric Synthesis

Research into asymmetric synthesis, such as the development of 2-(1-aminoalkyl) piperidines, underscores the importance of stereochemistry in pharmaceutical synthesis and the broader chemical synthesis field (O. Froelich et al., 1996).

Anticonvulsant Agents

The synthesis and characterization of heterocyclic schiff bases for potential anticonvulsant applications highlight the intersection of chemistry and pharmacology, focusing on developing new therapeutic agents (S. Pandey & R. Srivastava, 2011).

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H226, H314, and H335 . This indicates that it is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2-methyloxolan-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-6(4-7)2-3-8-5/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBRGMQYVOMXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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